

Characterization of 2,3-Diamino-4-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diamino-4-methoxypyridine

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Abstract

2,3-Diamino-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the diaminopyridine scaffold in biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, proposed synthesis, and analytical characterization of **2,3-Diamino-4-methoxypyridine**. Given the limited availability of experimental data for this specific compound, information from closely related analogs is presented to provide a predictive characterization. Detailed hypothetical experimental protocols for its synthesis and analysis are included, alongside a discussion of potential biological activities based on the known pharmacology of similar structures.

Physicochemical Properties

Quantitative data for **2,3-Diamino-4-methoxypyridine** is not readily available in the literature. The following table summarizes a combination of calculated properties and experimental data for structurally related compounds to provide an estimated profile.

Property	Value	Source/Notes
Molecular Formula	C ₆ H ₉ N ₃ O	-
Molecular Weight	139.16 g/mol	Calculated
Molecular Weight (Dihydrochloride Salt)	212.08 g/mol	Experimental[1]
Appearance	Light Brown Solid (Dihydrochloride Salt)	Experimental[1]
Melting Point	Not available	Data for 2,3-Diaminopyridine: 110-115 °C.
Boiling Point	Not available	Data for 2-Amino-4-methoxypyridine: 258.6 °C (Predicted).
Solubility	Not available	2-Amino-4-methoxypyridine is soluble in DMSO and methanol, and slightly soluble in water.
pKa	Not available	Predicted pKa for 2-Amino-4-methoxypyridine is 7.79.[2]

Synthesis and Purification

A definitive, published synthesis for **2,3-Diamino-4-methoxypyridine** was not identified. However, based on established synthetic routes for analogous diaminopyridines, a plausible synthetic pathway is proposed starting from 4-methoxypyridine. This proposed pathway involves a three-step process: nitration, amination, and reduction.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **2,3-Diamino-4-methoxypyridine**.

Experimental Protocols

The following are detailed, hypothetical protocols based on established procedures for similar compounds.^{[3][4][5]}

Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine

- To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 4-methoxypyridine (10.9 g, 0.1 mol).
- Maintain the temperature below 10 °C during the addition.
- To this mixture, add a solution of fuming nitric acid (6.3 mL, 0.15 mol) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
- Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-3-nitropyridine.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Amination of 4-Methoxy-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine

- In a flame-dried three-neck flask equipped with a reflux condenser and a nitrogen inlet, add liquid ammonia (100 mL) at -78 °C (dry ice/acetone bath).
- Add a catalytic amount of ferric nitrate.

- Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodamide.
- Dissolve 4-methoxy-3-nitropyridine (15.4 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the sodamide suspension.
- After the addition, allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
- Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine to **2,3-Diamino-4-methoxypyridine**

- To a mixture of 2-amino-4-methoxy-3-nitropyridine (1.7 g, 0.01 mol) in ethanol (50 mL) and water (10 mL), add iron powder (3.3 g, 0.06 mol) and a few drops of concentrated hydrochloric acid.
- Heat the mixture to reflux with vigorous stirring for 4 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
- Wash the celite pad with hot ethanol.
- Combine the filtrate and washings and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify with sodium carbonate solution to pH 9.

- Extract the product with ethyl acetate (3 x 50 mL).
- Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield **2,3-Diamino-4-methoxypyridine**.

Purification Protocol

- The crude **2,3-Diamino-4-methoxypyridine** can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
- Alternatively, recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture can be employed.
- For the purification of the dihydrochloride salt, the free base can be dissolved in ethanol and treated with an excess of ethanolic HCl. The resulting precipitate can be collected by filtration and washed with cold ethanol.^[4]

Analytical Characterization

No specific analytical data for **2,3-Diamino-4-methoxypyridine** has been found in the reviewed literature. The following sections provide predicted spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

- δ ~7.0-7.5 ppm (d, 1H): Aromatic proton at C5.
- δ ~6.0-6.5 ppm (d, 1H): Aromatic proton at C6.
- δ ~5.0-6.0 ppm (br s, 2H): Amino protons at C3.
- δ ~4.0-5.0 ppm (br s, 2H): Amino protons at C2.
- δ ~3.8 ppm (s, 3H): Methoxy protons.

Predicted ¹³C NMR (in DMSO-d₆):

- δ ~150-160 ppm: C4 (attached to methoxy group).
- δ ~140-150 ppm: C2 (attached to amino group).
- δ ~130-140 ppm: C3 (attached to amino group).
- δ ~110-120 ppm: C5.
- δ ~100-110 ppm: C6.
- δ ~55 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

Predicted Major IR Peaks (cm^{-1}):

- 3450-3300: N-H stretching vibrations of the two amino groups (symmetric and asymmetric).
- 3050-3000: Aromatic C-H stretching.
- 2950-2850: Aliphatic C-H stretching of the methoxy group.
- 1620-1580: N-H scissoring and C=C/C=N ring stretching vibrations.
- 1250-1200: Aryl C-O stretching of the methoxy group.

Mass Spectrometry

Predicted Mass Spectrum:

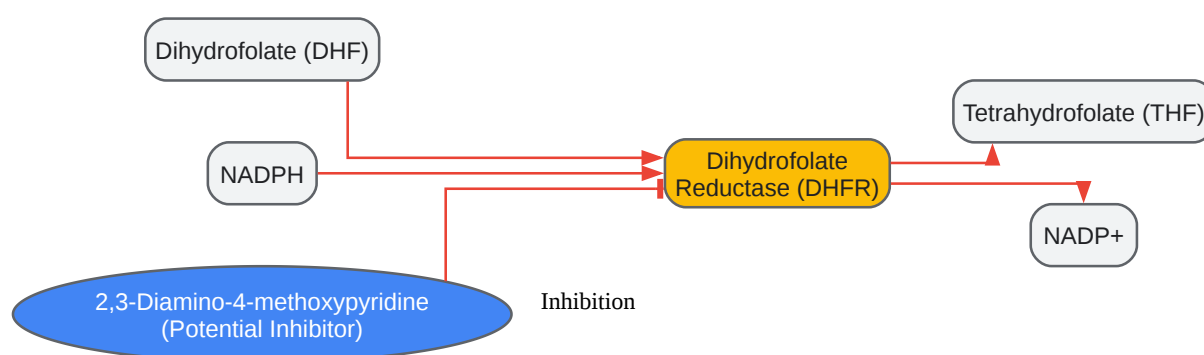
- $[\text{M}]^+$: Expected at $m/z = 139.0746$ (for $\text{C}_6\text{H}_9\text{N}_3\text{O}$).
- $[\text{M}+\text{H}]^+$: Expected at $m/z = 140.0824$.
- Fragmentation: Likely fragmentation patterns would involve the loss of the methoxy group ($-\text{CH}_3$, $-\text{OCH}_3$) and potentially cleavage of the pyridine ring.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **2,3-Diamino-4-methoxypyridine** is currently unavailable. However, the diaminopyridine scaffold is a well-established pharmacophore in various therapeutic areas.

Potential as an Enzyme Inhibitor

Many diaminopyrimidine and diaminopyridine derivatives are known to function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6] This inhibition can lead to antimicrobial and anticancer effects.

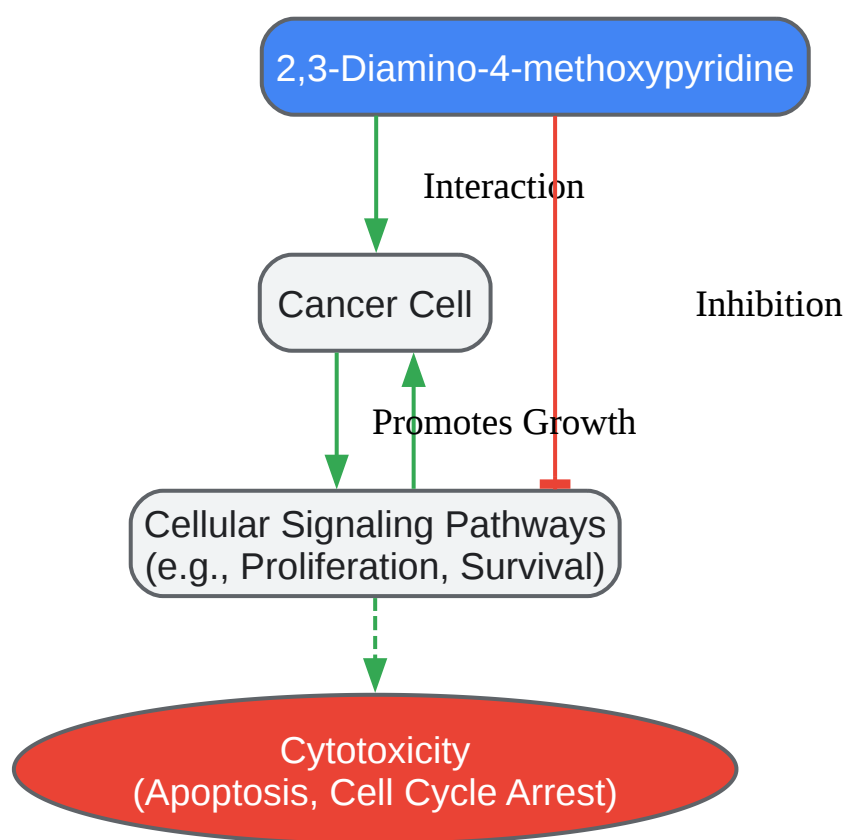


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Caption: Potential inhibition of Dihydrofolate Reductase.

Potential Cytotoxic Activity

Substituted diaminopyridines and related heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for such compounds can be diverse, including the induction of apoptosis or cell cycle arrest.



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Caption: General workflow of potential cytotoxic activity.

Other Potential Activities

Derivatives of diaminopyridines have also been explored as inhibitors of other kinases, such as Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling pathways.[9]

Conclusion

2,3-Diamino-4-methoxypyridine represents a chemical entity with potential for further investigation in drug discovery. While direct experimental data is scarce, this guide provides a foundational understanding of its likely characteristics and a framework for its synthesis and analysis based on the chemistry of related compounds. Further research is warranted to experimentally validate the proposed synthesis, fully characterize the compound, and explore its biological activity profile. The information compiled herein serves as a valuable resource for researchers embarking on studies involving this and similar substituted diaminopyridines.

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